molecular formula C16H14F3N3O3S2 B3003510 N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 2034367-07-0

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No. B3003510
CAS RN: 2034367-07-0
M. Wt: 417.42
InChI Key: FOXJBGYCKZVVMS-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative, which is a class of organic compounds that contain a sulfonyl functional group attached to two carbon atoms. Sulfonamides are known for their various biological activities, including antibacterial properties .

Scientific Research Applications

Antibacterial Agents

This compound has shown potential as an antibacterial agent. The presence of the thiophene moiety is known to contribute to antimicrobial activity, and modifications to this core structure can lead to compounds with promising antibacterial properties .

Antimicrobial Activity

Thiophene derivatives, including those similar to the compound , have been reported to exhibit high antimicrobial activity against various microbial infections .

Analgesic and Anti-inflammatory Applications

Compounds containing thiophene rings have been found to possess analgesic and anti-inflammatory properties, which could make them valuable in the development of new pain relief and anti-inflammatory drugs .

Antitumor Activity

Thiophene derivatives are also being explored for their antitumor activities. They may play a role in the synthesis of anticancer agents due to their ability to interfere with the proliferation of cancer cells .

Material Science

In material science, thiophene derivatives are used in the fabrication of light-emitting diodes (LEDs) and as corrosion inhibitors, showcasing their versatility in industrial applications .

Pharmaceutical Industry

The pharmaceutical industry has shown interest in thiophene compounds due to their extensive spectrum of pharmacological potential, which includes therapeutic applications for various diseases .

Each application mentioned above is based on the general properties and activities observed in thiophene derivatives. The specific compound you’ve mentioned may have similar or related applications due to its structural similarity with other thiophene-containing compounds.

Synthesis and Antibacterial Activity of New N -[2-(Thiophen-3-yl)ethyl] - jstage.jst.go.jp Synthesis and Antibacterial Activity of New N-[2-(Thiophen-3-yl)ethyl] - jstage.jst.go.jp Therapeutic importance of synthetic thiophene - BMC Chemistry Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion, and anticancer activity - ResearchGate Therapeutic Potential of Thiophene Compounds: A Mini-Review - benthamscience.com Therapeutic importance of synthetic thiophene - ResearchGate Recent strategies in the synthesis of thiophene derivatives: highlights - link.springer.com

properties

IUPAC Name

N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3O3S2/c17-16(18,19)25-13-1-3-14(4-2-13)27(23,24)20-7-9-22-8-5-15(21-22)12-6-10-26-11-12/h1-6,8,10-11,20H,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOXJBGYCKZVVMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)NCCN2C=CC(=N2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide

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